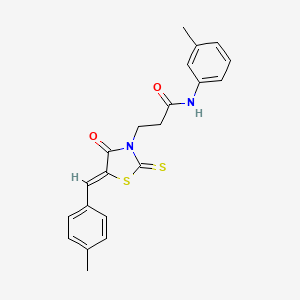
(Z)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide is a useful research compound. Its molecular formula is C21H20N2O2S2 and its molecular weight is 396.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide, a compound featuring a thioxothiazolidin framework, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C18H18N2O1S2
- Molecular Weight : 346.47 g/mol
- Key Functional Groups : Thioxothiazolidin, amide linkage, and aromatic substituents.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thioxothiazolidin derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Doxorubicin | HCT-116 | 0.57 ± 1.22 | |
| Les-6614 | K562 | 83.20 ± 2.25 | |
| This compound | MCF-7 | TBD | TBD |
In vitro studies have demonstrated that the compound induces apoptosis in cancer cells through various mechanisms, including the inhibition of key cellular pathways involved in proliferation and survival.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of DDX3 Helicase : This enzyme is implicated in several cancers and viral infections. Compounds that inhibit DDX3 have shown promise in reducing tumor growth and enhancing the efficacy of existing chemotherapeutics like doxorubicin .
Case Studies
A notable study evaluated the cytotoxic effects of various thioxothiazolidin compounds on human tumor cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, suggesting potent anticancer activity . In another study, a derivative similar to the compound was tested against HIV and showed significant inhibitory effects on viral replication .
Propriétés
IUPAC Name |
N-(3-methylphenyl)-3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S2/c1-14-6-8-16(9-7-14)13-18-20(25)23(21(26)27-18)11-10-19(24)22-17-5-3-4-15(2)12-17/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDALRVXDLIHNSO-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














